[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Overview
Description
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: is an organic compound that features a thiophene ring fused with an oxazole ring and an amine group attached to the methanamine moiety
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it could either activate or inhibit the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . The interaction between this compound and lysyl oxidase involves binding to the enzyme’s active site, inhibiting its activity and preventing the cross-linking of collagen and elastin. This inhibition can have significant implications for tissue remodeling and cancer metastasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of lysyl oxidase, leading to reduced collagen cross-linking and altered extracellular matrix composition . This can affect cell adhesion, migration, and proliferation, which are critical processes in tissue development and cancer progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of lysyl oxidase, inhibiting its catalytic activity and preventing the formation of cross-links between collagen and elastin . Additionally, this compound may influence gene expression by modulating signaling pathways that regulate the transcription of genes involved in extracellular matrix remodeling and cell adhesion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy in long-term experiments. Additionally, long-term exposure to this compound has been associated with sustained inhibition of lysyl oxidase activity and persistent changes in extracellular matrix composition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits lysyl oxidase activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including tissue damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition of lysyl oxidase activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by liver enzymes, which convert it into inactive metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to proteins and its ability to penetrate cell membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lysyl oxidase and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives .
Industrial Production Methods
Industrial production of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Comparison with Similar Compounds
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: can be compared with other similar compounds such as:
1,3,4-Thiadiazoles: Known for their antimicrobial and antifungal activities.
1,3-Thiazoles: Exhibits a range of biological activities, including antibacterial and antitumor properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Investigated for their potential therapeutic applications.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWMIBSGBFCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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